2-(3-acetyl-1H-indol-2-yl)acetonitrile
Overview
Description
2-(3-acetyl-1H-indol-2-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound features an indole core with an acetyl group at the 3-position and an acetonitrile group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-2-yl)acetonitrile typically involves the reaction of indole derivatives with acetylating agents and nitriles. One common method is the Friedel-Crafts acylation of indole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the acetyl group at the 3-position of the indole ring. Subsequently, the nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-carboxyl-1H-indol-2-yl)acetonitrile.
Reduction: 2-(3-acetyl-1H-indol-2-yl)ethylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-acetyl-1H-indol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-2-yl)acetonitrile involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. The acetyl and nitrile groups can further influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-acetylindole: Lacks the nitrile group, affecting its overall chemical and biological properties.
Indole-3-acetic acid: Contains a carboxyl group instead of a nitrile, leading to different biological activities.
Uniqueness
2-(3-acetyl-1H-indol-2-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its similar counterparts .
Properties
IUPAC Name |
2-(3-acetyl-1H-indol-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8(15)12-9-4-2-3-5-10(9)14-11(12)6-7-13/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYMPRYDPCHFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495595 | |
Record name | (3-Acetyl-1H-indol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65032-78-2 | |
Record name | (3-Acetyl-1H-indol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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